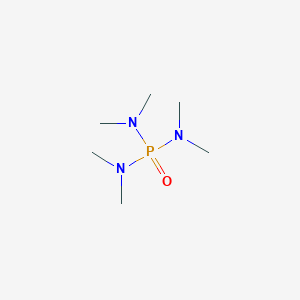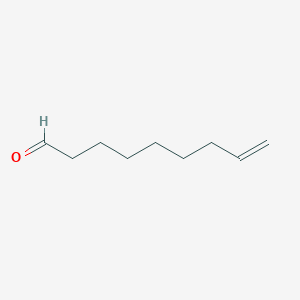
3-Hydroxy-4-methylpentansäure
Übersicht
Beschreibung
3-Hydroxy-4-methylpentanoic acid, also known as 3-Hydroxy-4-methylpentanoic acid, is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Hydroxy-4-methylpentanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Hydroxy-4-methylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-4-methylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-methylpentansäure: Eine umfassende Analyse
Biochemische Synthese: Diese Verbindung wurde als Schlüsselzwischenprodukt bei der Synthese anderer Verbindungen wie Aminosäuren und Peptide verwendet, die grundlegende Bausteine in der Biochemie und pharmazeutischen Forschung sind.
Antifungal Anwendungen: Hydroxyfettsäuren, zu denen Verbindungen gehören, die this compound ähneln, wurden aufgrund ihrer antifungalen Aktivitäten beschrieben. Dies deutet auf mögliche Anwendungen bei der Entwicklung antifungaler Behandlungen .
Chemische Forschung: Die Molekülstruktur und -eigenschaften von this compound sind in der chemischen Forschung von Interesse und tragen zu einem besseren Verständnis chemischer Reaktionen und Synthesen bei .
Kinase-Inhibitionsforschung: Kinase-Inhibition ist ein bedeutendes Forschungsgebiet für die Behandlung verschiedener Krankheiten. Verbindungen wie this compound können bei der Entwicklung von Kinase-Inhibitoren verwendet werden .
Therapeutisches Potenzial: Analoge Verbindungen von this compound haben eine starke Aktivität gegen Dermatophyten gezeigt, was auf mögliche therapeutische Anwendungen zur Behandlung von Mykosen hindeutet .
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as 4-hydroxy-4-methylpentanoic acid, have been shown to bind selectively to the ghb receptor ligand .
Mode of Action
It has been found to have antifungal properties . It’s suggested that this compound, along with other organic acids, contributes to the antifungal potential of certain Lactobacillus species .
Biochemical Pathways
It’s known that this compound is produced by lactobacillus species, which are known for their role in lactic acid fermentation . This suggests that 3-Hydroxy-4-methylpentanoic acid might be involved in similar metabolic pathways.
Result of Action
It’s known to have antifungal properties, suggesting that it may interfere with the growth and reproduction of certain fungal species .
Action Environment
The action of 3-Hydroxy-4-methylpentanoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other metabolites and compounds in the environment can also affect the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3-Hydroxy-4-methylpentanoic acid are not fully understood due to the limited research available. It is known that this compound interacts with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions is complex and involves various biochemical reactions .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound’s effects can change over time, including potential changes in the product’s stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is known that this compound interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is known that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
3-hydroxy-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAHYOWLXYZJSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505483 | |
| Record name | 3-Hydroxy-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5980-21-2 | |
| Record name | 3-Hydroxy-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the stereochemistry of 3-Hydroxy-4-methylpentanoic acid in pharmaceutical synthesis?
A1: The stereochemistry of 3-Hydroxy-4-methylpentanoic acid is crucial in pharmaceutical applications. [] specifically focuses on the stereoselective synthesis of the (R)-enantiomer. This highlights the importance of chirality in drug development, as different enantiomers can have drastically different biological activities.
Q2: What is the role of 3-Hydroxy-4-methylpentanoic acid in the synthesis of HIV protease inhibitors?
A2: [] describes 3-Hydroxy-4-methylpentanoic acid as a "key intermediate" in the preparation of CI-1029 and related HIV protease inhibitors. While the specific role is not elaborated upon, this statement underscores the compound's importance in medicinal chemistry.
Q3: What synthetic strategies are employed in the production of 3-Hydroxy-4-methylpentanoic acid?
A3: The provided research outlines two distinct approaches:
- Stereoselective Aldol Reaction: [] utilizes a stereoselective aldol reaction with (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (Hytra) to achieve high enantiomeric purity (86-92%) of the desired (R)-3-hydroxy-4-methylpentanoic acid.
- Schöpf Method Optimization: [] focuses on optimizing the Schöpf method to construct 3-[2-(p-N-acetylaminophenyl)ethyl]-3-hydroxy-4-methylpentanoic acid. This approach emphasizes simultaneous reduction of multiple functional groups to enhance yield and efficiency.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-O-methoxycarbonyl 12-O-methyl (2R,7S,10S,12R)-4,10-dimethyl-13-oxo-14-oxatetracyclo[10.2.1.01,10.02,7]pentadec-8-ene-5,12-dicarboxylate](/img/structure/B148901.png)







![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)

![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)

